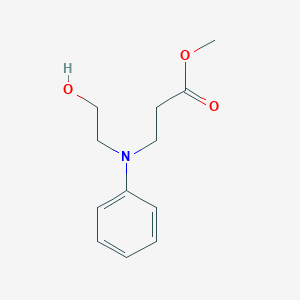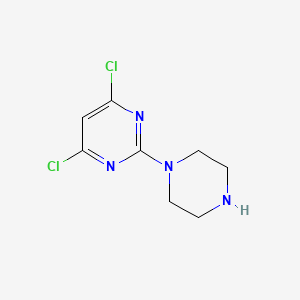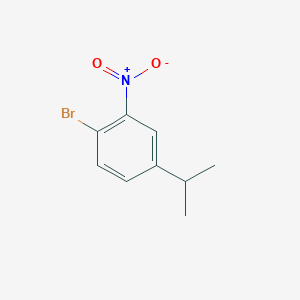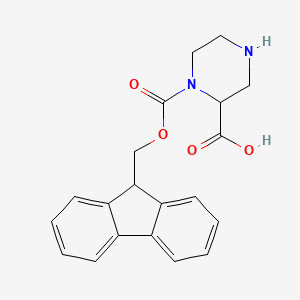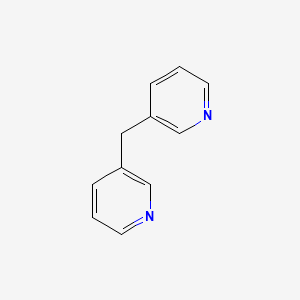
3,3'-ジピリジルメタン
概要
説明
Dipyridin-3-ylmethane is an organic compound with the molecular formula C11H10N2 It consists of a methane core bonded to two pyridine rings at the 3-position
科学的研究の応用
Dipyridin-3-ylmethane has a wide range of applications in scientific research:
Biology: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent in various medical conditions.
作用機序
Target of Action
Dipyridin-3-ylmethane is a compound that has been found to have antibacterial activity . It is a ligand for the ruthenium metal center . .
Mode of Action
It is known that it can be used in cross-coupling reactions with benzonitrile to make diarylmethanes
Biochemical Pathways
It is known that the compound can be used to synthesize ether-based intermediates with extended electronic conjugation by insertion of π systems such as phenyl, allyl, and ethynyl . This suggests that it may influence biochemical pathways involving these intermediates, but more research is needed to elucidate the specific pathways affected.
Pharmacokinetics
It is known that the compound has a molecular weight of 17021 g/mol , which may influence its bioavailability and distribution within the body.
Result of Action
It is known that the compound has antibacterial activity , suggesting that it may exert its effects by inhibiting the growth or survival of bacteria
Action Environment
It is known that the compound can be synthesized by the reaction of 3,5-dimethylbenzeneboronic acid with pyridine followed by chlorination using elemental chlorine This suggests that its synthesis and potentially its action may be influenced by environmental conditions such as temperature and pH
準備方法
Synthetic Routes and Reaction Conditions: Dipyridin-3-ylmethane can be synthesized through several methods. One common approach involves the reaction of pyridine with formaldehyde under acidic conditions to form the desired product. Another method includes the use of Grignard reagents, where pyridine is reacted with a suitable Grignard reagent followed by hydrolysis to yield dipyridin-3-ylmethane .
Industrial Production Methods: Industrial production of dipyridin-3-ylmethane typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction and minimize by-products .
化学反応の分析
Types of Reactions: Dipyridin-3-ylmethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, acylating agents.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced dipyridin-3-ylmethane.
Substitution: Various substituted pyridine derivatives.
類似化合物との比較
Pyridine: A basic aromatic heterocycle with a single nitrogen atom in the ring.
Dihydropyridine: A reduced form of pyridine with two additional hydrogen atoms.
Piperidine: A saturated six-membered ring containing one nitrogen atom
Comparison: Dipyridin-3-ylmethane is unique due to the presence of two pyridine rings bonded to a central methane core, which imparts distinct electronic and steric properties compared to its analogs. This structural feature enhances its ability to form stable complexes with transition metals and participate in diverse chemical reactions .
特性
IUPAC Name |
3-(pyridin-3-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-3-10(8-12-5-1)7-11-4-2-6-13-9-11/h1-6,8-9H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPGYRGTXVSLDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563729 | |
| Record name | 3,3'-Methylenedipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78210-43-2 | |
| Record name | 3,3'-Methylenedipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
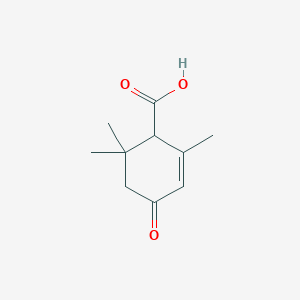


![4-Amino-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1612269.png)
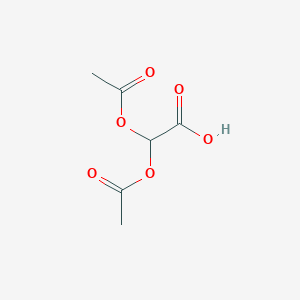
![[4-(4-Methylphenoxy)phenyl]methanol](/img/structure/B1612274.png)
![4'-Chloro-2-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1612276.png)
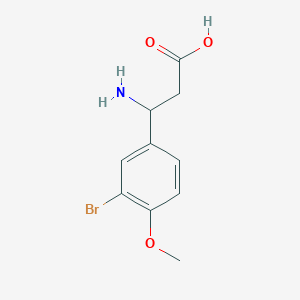
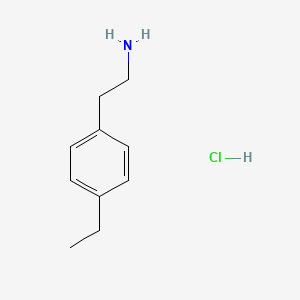
![Methyl [2-ethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-4-YL]carbamate](/img/structure/B1612281.png)
